Chlorhydrate de procaïne

Vue d'ensemble

Description

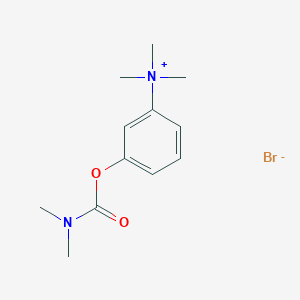

Procaine hydrochloride is a synthetic organic compound widely used in medicine as a local anesthetic. It was first introduced in 1905 under the trade name Novocaine and became the first and best-known substitute for cocaine in local anesthesia . Procaine hydrochloride is commonly used in dental procedures to numb the area around a tooth and to reduce the pain of intramuscular injections .

Applications De Recherche Scientifique

Procaine hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Procaine hydrochloride primarily targets the voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Procaine hydrochloride acts by inhibiting sodium influx through these voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . This interruption of nerve impulses leads to a loss of sensation in the administered area .

Biochemical Pathways

Procaine hydrochloride, being an ester anesthetic, is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA) . PABA is then excreted by the kidneys into the urine .

Pharmacokinetics

When administered through continuous intravenous infusion, the steady-state plasma level is reached within 20 to 30 minutes . The elimination half-life of procaine hydrochloride is approximately 7.7 minutes , and about 80% of its metabolites are excreted in the urine .

Result of Action

The primary result of procaine hydrochloride’s action is the production of local or regional anesthesia . It is particularly used for oral surgery . Procaine hydrochloride, like cocaine, has the advantage of constricting blood vessels which reduces bleeding, unlike other local anesthetics like lidocaine . The interruption of nerve impulses leads to a loss of sensation in the administered area, providing effective pain relief for patients undergoing localized procedures .

Action Environment

It can penetrate the central nervous system and the fetal plasma

Analyse Biochimique

Biochemical Properties

Procaine hydrochloride interacts with various enzymes and proteins in the body. It is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA), which is then excreted by the kidneys into the urine .

Cellular Effects

Procaine hydrochloride has several effects on cells. It has been shown to display antioxidant and cytoprotective actions in experimental models of myocardial ischemia/reperfusion injury, lipoprotein oxidation, endothelial-dependent vasorelaxation, inflammation, sepsis, intoxication, ionizing irradiation, cancer, and neurodegeneration . It also reduces oxidative stress and cellular damage .

Molecular Mechanism

The mechanism of action of Procaine hydrochloride is to block nerve impulse transmission and disturb the sodium channels of nerve membranes. The sodium influx gets blocked by the binding of Procaine to receptors of voltage-gated sodium channels. This prevents depolarization needs for nerve impulse conduction, producing an analgesic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, both procaine prodrugs limit SARS-CoV-2 progeny virus titres as well as reduce interferon and cytokine responses in a proportional manner to the virus load . The addition of procaine during the early stages of the SARS-CoV-2 replication cycle in a cell culture first limits the production of subgenomic RNA transcripts, and later affects the replication of the viral genomic RNA .

Dosage Effects in Animal Models

In animal models, the common therapeutic doses of Procaine hydrochloride ranged from 25 to 250 mg per animal . In humans, though procaine formerly was used widely, its use is now confined to infiltration anaesthesia and occasionally for diagnostic nerve block .

Metabolic Pathways

Procaine hydrochloride is an ester anesthetic. It is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA), which is then excreted by the kidneys into the urine .

Transport and Distribution

Procaine hydrochloride exhibits pharmacokinetic characteristics such as limited distribution and tissue uptake, as well as a short duration of action. When administered through continuous intravenous infusion, the steady-state plasma level is reached within 20 to 30 minutes .

Subcellular Localization

The capacity of human, minipig, and rat skin and liver subcellular fractions to hydrolyze the anesthetic ester procaine was compared with carboxylesterase substrates 4-methylumbelliferyl-acetate, phenylvalerate, and para-nitrophenylacetate and the arylesterase substrate phenylacetate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Procaine hydrochloride can be synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, procaine hydrochloride is often prepared through liquid-phase hydrogenation using palladium-based catalysts. This method involves the hydrogenation of nitro groups to amines, followed by esterification and subsequent conversion to the hydrochloride salt. The use of palladium-copper catalysts has been shown to improve the efficiency and selectivity of the hydrogenation process .

Analyse Des Réactions Chimiques

Types of Reactions: Procaine hydrochloride undergoes various chemical reactions, including:

Oxidation: Procaine can be oxidized to form p-aminobenzoic acid.

Hydrolysis: The ester bond in procaine hydrochloride can be hydrolyzed to yield 4-aminobenzoic acid and 2-diethylaminoethanol.

Substitution: Procaine can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: p-Aminobenzoic acid.

Hydrolysis: 4-Aminobenzoic acid and 2-diethylaminoethanol.

Substitution: Depending on the electrophile, various substituted derivatives of procaine can be formed

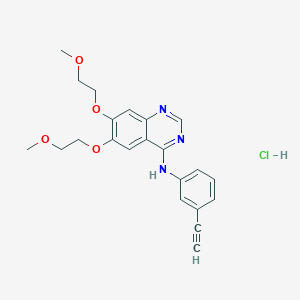

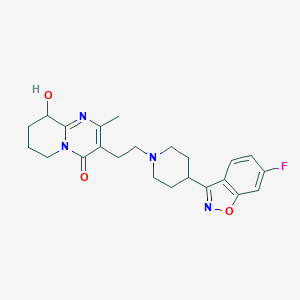

Comparaison Avec Des Composés Similaires

Lidocaine: Known for its rapid onset and longer duration of action.

Mepivacaine: Similar to lidocaine but with a slightly longer duration of action.

Bupivacaine: Known for its long duration of action and used in procedures requiring prolonged anesthesia.

Procaine hydrochloride remains a valuable compound in both medical and scientific research due to its unique properties and wide range of applications.

Propriétés

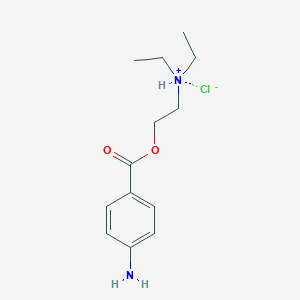

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBIBCJNVBAKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044435 | |

| Record name | Procaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-05-8 | |

| Record name | Procaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROCAINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Procaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95URV01IDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

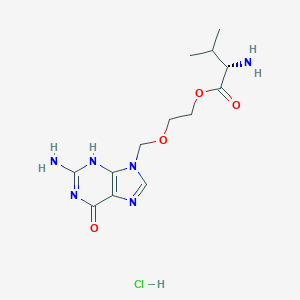

Feasible Synthetic Routes

A: Procaine hydrochloride primarily acts as a local anesthetic by reversibly binding to and blocking voltage-gated sodium channels in nerve cells. [, ] This action prevents the transmission of nerve impulses, leading to a localized loss of sensation.

A: Beyond its anesthetic properties, procaine hydrochloride has been investigated for its potential to inhibit monoamine oxidase (MAO). [] This enzyme plays a role in breaking down neurotransmitters like serotonin and dopamine. Studies have shown that a specially formulated preparation of procaine hydrochloride called Gerovital H3 exhibited MAO inhibitory activity, although weaker than the known MAO inhibitor iproniazid. []

A: Research suggests that procaine hydrochloride can enhance the antitumor activity of cisplatin when administered to mice bearing P388 tumors. [] The timing of administration influenced the extent of this enhancement, with administration after cisplatin showing the most significant increase in life span and cure rate. []

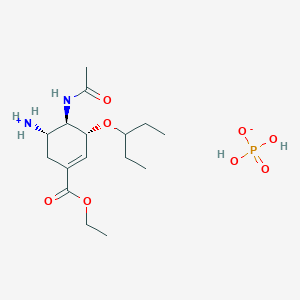

A: The molecular formula of procaine hydrochloride is C13H21ClN2O2, and its molecular weight is 272.77 g/mol. [, ]

ANone: Researchers utilize various spectroscopic techniques to analyze procaine hydrochloride, including:

- UV-Vis spectrophotometry: This technique is widely used for both qualitative and quantitative analysis of procaine hydrochloride, often relying on its absorbance at specific wavelengths. [, , , , , , , , , ]

- Fluorescence spectrophotometry: Procaine hydrochloride, upon hydrolysis in alkaline conditions, yields 4-aminobenzoate, which exhibits fluorescence. This property enables sensitive detection of procaine hydrochloride. []

- Resonance Rayleigh scattering: This technique has been explored using nanogold as a probe, where the interaction with procaine hydrochloride leads to the formation of super-molecular structures with enhanced scattering intensity. []

ANone: The stability of procaine hydrochloride injection is influenced by various factors, including:

- Temperature: Elevated temperatures can accelerate degradation. Studies have shown significant content reduction after storage at 40°C for six months. []

- Humidity: High humidity levels can also negatively impact stability. []

- Light exposure: Light can contribute to procaine hydrochloride degradation. []

- Container material: The type of container material can affect stability. For instance, butyl rubber stoppers used in some injection vials have been shown to influence the stability of procaine hydrochloride. []

- Presence of impurities: Impurities, like iron ions, can impact the accuracy of procaine hydrochloride assays and potentially affect stability. []

ANone: Researchers have explored different approaches to improve stability:

- Addition of excipients: Adding substances like sodium chloride, activated carbon, and EDTA-2Na to the formulation has been shown to enhance stability. [, ] Sodium chloride adjusts osmotic pressure, activated carbon adsorbs impurities, and EDTA-2Na chelates metal ions that could catalyze degradation. [, ]

- Buffering the solution: Buffering the solution to a pH of 7.3-7.6 with tromethamine can improve stability, particularly in cardioplegia formulations. []

- Controlling storage conditions: Storing procaine hydrochloride injection in glass vials protected from light and under refrigerated conditions (4°C) can prolong its shelf-life significantly. []

ANone: Yes, procaine hydrochloride is incorporated into various pharmaceutical formulations:

- Injections: Procaine hydrochloride injection is a common formulation, often used as a local anesthetic. [, , , , , , , , ]

- Ointments: Procaine hydrochloride can be incorporated into ointments for topical applications. []

- Tablets: Procaine hydrochloride is found in tablet formulations like compound Yikangning tablets. [, ]

- Oral solutions: Compound gentamycin sulfate and procaine hydrochloride oral solution is an example of a liquid formulation. []

- Granules: Procaine hydrochloride can be formulated as granules for reconstitution before use. []

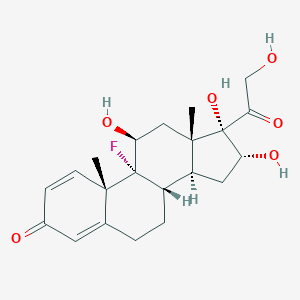

- Liniments: Compound triamcinolone acetonide acetate liniment is an example of a procaine hydrochloride-containing liniment. []

ANone: Procaine hydrochloride itself is not typically recognized for its catalytic properties. The research focuses primarily on its role as a pharmaceutical compound, particularly as a local anesthetic and for its potential in specific applications like enhancing cisplatin's antitumor activity.

ANone: While the provided research papers don't delve deeply into computational studies on procaine hydrochloride, it's worth noting that computational chemistry techniques like molecular docking and QSAR modeling could be valuable for:

A: Procaine hydrochloride undergoes rapid hydrolysis by plasma cholinesterase, primarily in the liver, to yield para-aminobenzoic acid (PABA) and diethylaminoethanol. [, , , ] PABA is further metabolized and excreted in the urine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.